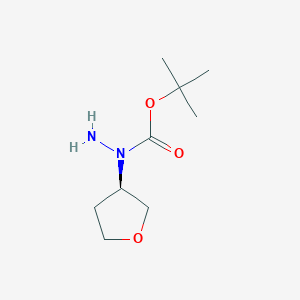
tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tetrahydrofuran derivatives with hydrazine derivatives, followed by carboxylation processes. The detailed synthetic route is often outlined in patents and scientific literature, highlighting the efficiency and yield of the process .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with hydrazine moieties often exhibit significant antioxidant properties. The antioxidant activity is typically assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher potency. For example, related compounds have shown IC50 values ranging from 0.8 to 2.49 mg/mL, suggesting moderate antioxidant capacity .
2. Anticancer Properties
Hydrazine derivatives have been investigated for their anticancer potential. Studies have shown that certain hydrazine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to tert-butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine have demonstrated IC50 values in the nanomolar range against specific cancer cells, indicating strong anticancer activity .
3. Enzyme Inhibition
Enzyme inhibition studies reveal that hydrazine derivatives can act as inhibitors for specific enzymes involved in disease pathways. For example, some derivatives have been shown to inhibit phosphodiesterases, which are crucial in cellular signaling pathways related to cancer and inflammation .
Case Studies
Several case studies illustrate the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study investigated the effects of a series of hydrazine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 20 nM .
Case Study 2: Antioxidant Efficacy
In another study assessing antioxidant properties, compounds structurally related to tert-butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine were tested using the DPPH assay. Results showed that these compounds could scavenge free radicals effectively, with varying degrees of potency based on structural modifications .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
tert-butyl N-amino-N-[(3R)-oxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11(10)7-4-5-13-6-7/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNYYZHKGSASW-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCOC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCOC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














